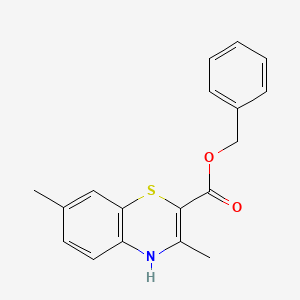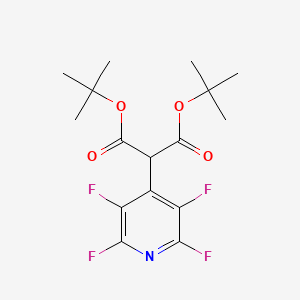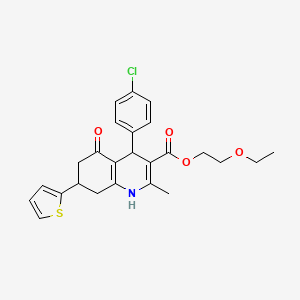![molecular formula C31H29N3OS B11078213 N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11078213.png)
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. One common approach includes the condensation of aromatic aldehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further functionalization to introduce the ethoxyphenyl and diphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s structure allows it to interact with cellular pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Azulene Derivatives: Compounds like azuleno[2,1,8-ija]azulene share a similar core structure and exhibit unique electronic properties.
Pentalene and Heptalene Derivatives: These compounds also feature non-benzenoid hydrocarbons and have been studied for their electronic and optical properties.
Uniqueness
N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C31H29N3OS |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3OS/c1-2-35-25-18-16-24(17-19-25)32-30(36)29-28(23-13-7-4-8-14-23)26-15-9-10-20-33-27(21-34(29)31(26)33)22-11-5-3-6-12-22/h3-8,11-14,16-19,21H,2,9-10,15,20H2,1H3,(H,32,36) |
Clave InChI |
ZNDINKXBMAUECY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B11078136.png)
![N-(2-methoxyphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078137.png)
![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11078141.png)
![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester](/img/structure/B11078142.png)
![5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B11078155.png)
![2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11078163.png)
![4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate](/img/structure/B11078167.png)
![2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11078171.png)

![4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11078176.png)
![ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B11078187.png)


![(2Z)-3-(2-chlorobenzyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078206.png)
